

Enzymatic conversion of stevioside to rubusoside protocol.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rubusoside	
Cat. No.:	B1680263	Get Quote

Application Note: Enzymatic Synthesis of Rubusoside Introduction

Rubusoside is a naturally occurring, high-potency sweetener with bioactive properties found in the leaves of the Chinese sweet tea plant (Rubus suavissimus). Stevioside, a more abundant and structurally similar steviol glycoside from Stevia rebaudiana, often possesses a bitter aftertaste. The targeted enzymatic conversion of stevioside to **rubusoside** offers a method to produce this high-value sweetener. This process involves the selective hydrolysis of a single glucose unit from the stevioside molecule. The use of specific glycosidases, such as β -glucosidase, provides an environmentally friendly and highly efficient strategy for this biotransformation.[1] This document provides a detailed protocol for this enzymatic conversion and the subsequent analysis of the reaction products.

Principle

The conversion of stevioside to **rubusoside** is achieved by the specific enzymatic hydrolysis of the terminal β -1,2-glucosidic bond in the sophorosyl disaccharide located at the C-13 position of the steviol core. Enzymes with a high affinity for sophorose are particularly effective.[2][3] This reaction removes one glucose molecule, yielding **rubusoside**, which is a steviol diglycoside. Several microbial β -glucosidases and β -galactosidases have been identified that can catalyze this specific reaction with high efficiency and selectivity, avoiding unwanted hydrolysis of other glycosidic bonds.[1][4][5]

Data Summary of Enzymatic Conversion Protocols

The efficiency of the stevioside to **rubusoside** conversion is highly dependent on the enzyme source and reaction conditions. The following table summarizes key quantitative data from various published protocols.

Enzyme Source	Substra te Conc. (g/L)	Temper ature (°C)	рН	Reactio n Time	Convers ion Rate (%)	Rubuso side Yield (%)	Referen ce
β- glucosida se (Chryseo bacteriu m scophthal mum 1433)	240	47.5	N/A	70 min	99	99	[1]
β- glucosida se (Strepto myces sp. GXT6)	N/A	50	8.5	6 h	98.2	78.8	[2][3][6]
β- galactosi dase (Aspergill us sp.)	N/A	60	N/A	72 h	98.3	91.4	[4][6]
β- glucosida se (Aspergill us aculeatus)	280 mM	63	5.1	N/A	N/A	N/A	[5]

N/A: Data not available in the cited source.

Detailed Experimental Protocols Protocol 1: Enzymatic Conversion of Stevioside to Rubusoside

This protocol details the steps for the enzymatic reaction using a commercially available or purified β -glucosidase.

4.1. Materials

- Stevioside (≥95% purity)
- β-glucosidase (e.g., from Streptomyces sp. or Aspergillus sp.)
- Sodium Phosphate Buffer (50 mM, pH 7.0, adjust pH according to enzyme optimum)
- Deionized water
- 0.22 μm syringe filters
- HPLC vials
- 4.2. Equipment
- Analytical balance
- pH meter
- Thermostatic water bath or incubator shaker
- · Vortex mixer
- Microcentrifuge
- Heating block or water bath for reaction termination
- 4.3. Procedure

- Substrate Preparation: Prepare a stock solution of stevioside (e.g., 50 g/L) by dissolving the required amount in 50 mM sodium phosphate buffer. Gently warm and vortex if necessary to fully dissolve.
- Reaction Setup: In a reaction tube, add the stevioside solution. Pre-incubate the solution at the optimal temperature for the selected enzyme (e.g., 50°C) for 10 minutes to allow for temperature equilibration.
- Enzyme Addition: Add the β-glucosidase to the reaction mixture to a final concentration that ensures efficient conversion (e.g., 100-500 U/L). The optimal enzyme concentration should be determined empirically.
- Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for the required duration (e.g., 6 hours). It is recommended to take time-course samples (e.g., at 0, 1, 2, 4, and 6 hours) to monitor the reaction progress.
- Reaction Termination: Stop the reaction by heat inactivation. Place the reaction tubes in a heating block or boiling water bath at 100°C for 10 minutes to denature the enzyme.
- Sample Preparation for Analysis: After cooling to room temperature, centrifuge the sample at 10,000 x g for 10 minutes to pellet the denatured enzyme and any precipitates.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC Analysis of Stevioside and Rubusoside

This protocol provides a reliable HPLC method for the separation and quantification of stevioside and its conversion product, **rubusoside**.

4.1. Materials

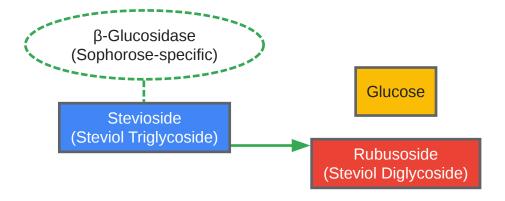
- Acetonitrile (ACN), HPLC grade
- Sodium Phosphate Monobasic, HPLC grade

- Phosphoric Acid
- Deionized water (18.2 MΩ·cm)
- Stevioside standard (≥95% purity)
- **Rubusoside** standard (≥95% purity)

4.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - UV-Vis Detector
 - Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)
 - Autosampler
 - Column oven

4.3. HPLC Conditions


Parameter	Value
Mobile Phase	Acetonitrile: 10 mM Sodium Phosphate Buffer (32:68, v/v), pH adjusted to 2.6 with phosphoric acid[7]
Flow Rate	1.0 mL/min[7]
Column Temperature	40°C[7]
Detection Wavelength	210 nm[8]
Injection Volume	20 μL[7]
Run Time	~25 minutes

4.4. Procedure

- Standard Preparation: Prepare individual stock solutions of stevioside and rubusoside (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards ranging from 1 to 50 mg/kg.[7]
- Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for both stevioside and rubusoside.
- Sample Analysis: Inject the prepared samples from the enzymatic reaction (Protocol 1, step
 7) into the HPLC system.
- Quantification: Identify and integrate the peaks for stevioside and rubusoside based on the
 retention times of the standards. Calculate the concentration of each compound in the
 samples using the linear regression equation from the calibration curves.
- Calculations:
 - Stevioside Conversion (%): [(Initial Concentration of Stevioside Final Concentration of Stevioside) / Initial Concentration of Stevioside] * 100
 - Rubusoside Yield (%): [(Moles of Rubusoside Produced) / (Initial Moles of Stevioside)]
 * 100

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Novel β-Glucosidase From Chryseobacterium scophthalmum 1433 for Efficient Rubusoside Production From Stevioside PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective production of rubusoside from stevioside by using the sophorose activity of β-glucosidase from Streptomyces sp. GXT6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Enzymatic conversion of stevioside to rubusoside protocol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680263#enzymatic-conversion-of-stevioside-to-rubusoside-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com